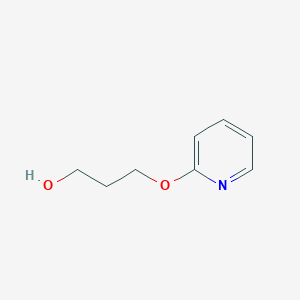![molecular formula C8H16N2O B13966007 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,6-Diazaspiro[34]octan-6-yl)ethanol is a chemical compound characterized by a spirocyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3One common method involves the reaction of a suitable precursor with ethylene oxide under basic conditions to introduce the ethanol group . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines .
Applications De Recherche Scientifique
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound shares the spirocyclic core but has different functional groups, leading to distinct biological activities.
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid: Another similar compound with an acetic acid moiety instead of ethanol, used in different chemical and biological applications.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol is unique due to its ethanol moiety, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-5-10-4-2-8(7-10)1-3-9-8/h9,11H,1-7H2 |
Clé InChI |
CQEJMFHOPYCXQU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CCN(C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)



![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)







